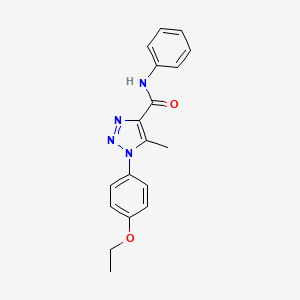

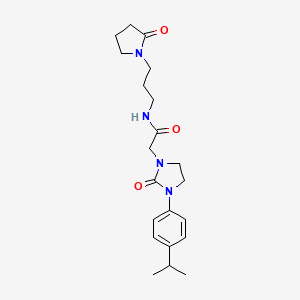

1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This particular compound is not directly discussed in the provided papers, but its structure is related to the compounds studied within them, which involve various substitutions on the 1,2,3-triazole ring.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives typically involves "click chemistry," a term that refers to a variety of efficient and reliable chemical reactions. One such reaction is the azide-alkyne cycloaddition, which is not explicitly mentioned in the provided papers but is a common method for synthesizing 1,2,3-triazoles. The papers discuss alternative synthetic routes, such as the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles . This method demonstrates the versatility in synthesizing triazole derivatives and suggests that a similar approach could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the spatial arrangement of atoms within the molecule and the identification of functional groups. The presence of substituents on the triazole ring, such as the ethoxyphenyl and methyl groups, can influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The reactivity of 1,2,3-triazole derivatives can be quite diverse, depending on the substituents attached to the triazole ring. The papers describe various reactions involving triazole derivatives, such as the condensation of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with different reagents to yield new compounds . These reactions often proceed under mild conditions and can lead to a wide range of products with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives are influenced by their molecular structure. For instance, the crystallization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate in the triclinic space group indicates a specific solid-state structure, which can affect its solubility and stability . The presence of different functional groups, such as carboxamide, can also impact the compound's hydrogen bonding capability, solubility in various solvents, and reactivity towards other chemical species.

Scientific Research Applications

Synthetic Approaches and Biological Activities

Triazole derivatives, including compounds similar to 1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, are synthesized through various routes, offering a broad spectrum of biological activities. These activities span from pharmaceutical applications to material science, demonstrating the compound's versatility. Notably, the Huisgen 1,3-dipolar cycloaddition, also known as the click chemistry reaction, is a pivotal method for synthesizing 1,4-disubstituted 1,2,3-triazoles, highlighting the role of copper(I) catalysis in achieving regioselective synthesis (Kaushik et al., 2019).

Pharmacological and Therapeutic Potential

1,2,3-Triazoles are investigated for their pharmacological benefits, including antimicrobial, anticancer, and anti-inflammatory properties, among others. Their structural versatility allows for the exploration of novel therapeutic agents, with some derivatives undergoing clinical studies for potential use in treating various diseases (Ferreira et al., 2013).

Mechanism of Action

Target of Action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These targets can include enzymes, ion channels, or receptor proteins, and their role is typically to modulate a biological process or pathway.

Mode of Action

The compound’s interaction with its targets could involve binding to a specific site on the target molecule, leading to an alteration in its function. This could result in the inhibition or activation of the target, depending on the nature of the compound and the target itself .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits a key enzyme in a metabolic pathway, the result could be a decrease in the production of a specific metabolite .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds may be more stable and effective at specific pH levels or temperatures .

properties

IUPAC Name |

1-(4-ethoxyphenyl)-5-methyl-N-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-3-24-16-11-9-15(10-12-16)22-13(2)17(20-21-22)18(23)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWAVEOGNKRDPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethoxyphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{(2E)-2-cyano-3-[2-(methylethoxy)phenyl]prop-2-enoylamino}-4-(4-methyl phenyl)thiophene-3-carboxylate](/img/structure/B2500802.png)

![Tert-butyl 9-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2500809.png)

![2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500810.png)

![3-Bromo-8-chloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2500812.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2500813.png)

![2-(2,6-Difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2500817.png)

![6,7-Dimethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500821.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)